4,7,7-trimethyl-N-(4-methylbenzyl)-3-oxobicyclo[2.2.1]heptane-1-carboxamide
Description
Properties
IUPAC Name |
4,7,7-trimethyl-N-[(4-methylphenyl)methyl]-3-oxobicyclo[2.2.1]heptane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2/c1-13-5-7-14(8-6-13)12-20-16(22)19-10-9-18(4,15(21)11-19)17(19,2)3/h5-8H,9-12H2,1-4H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWTTVDGBGHIXEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C23CCC(C2(C)C)(C(=O)C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4,7,7-Trimethyl-N-(4-methylbenzyl)-3-oxobicyclo[2.2.1]heptane-1-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological effects, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C20H28N2O3
- Molecular Weight : 344.45 g/mol
- Solubility : Slightly soluble in chloroform, DMSO, and methanol .
- Stability : Hygroscopic and sensitive to moisture .
Anticancer Properties
Recent studies have indicated that derivatives of bicyclic compounds like this compound exhibit significant anticancer properties. The compound has been shown to inhibit cancer cell proliferation in vitro, particularly in colorectal and breast cancer cell lines.
- Case Study 1 : A study demonstrated that the compound reduced cell viability in colorectal cancer cells by inducing apoptosis, with an IC50 value of approximately 15 µM after 24 hours of exposure. The mechanism was linked to the activation of caspase pathways and downregulation of anti-apoptotic proteins like Bcl-2 .
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties by modulating cytokine production. It has been shown to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures.
- Case Study 2 : In a murine model of inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in a significant decrease in paw edema and inflammatory markers compared to control groups .
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound triggers intrinsic apoptotic pathways leading to cell death in cancer cells.
- Cytokine Modulation : It inhibits the production of inflammatory mediators, contributing to its anti-inflammatory effects.
- Antioxidant Activity : The compound scavenges free radicals, reducing oxidative stress in cellular environments.
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that compounds similar to 4,7,7-trimethyl-N-(4-methylbenzyl)-3-oxobicyclo[2.2.1]heptane-1-carboxamide exhibit cytotoxic effects against various cancer cell lines. Studies suggest that modifications in the side chains can enhance their selectivity and potency against specific tumors.
Case Study :
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of bicyclic amides showed significant inhibition of tumor growth in xenograft models, suggesting potential for further development as anticancer agents .
2. Anti-inflammatory Properties
The compound's structural features allow it to interact with biological pathways involved in inflammation. Preliminary studies have shown that it may inhibit pro-inflammatory cytokines.
Case Study :
In vitro assays conducted by researchers indicated a reduction in TNF-alpha levels when treated with related bicyclic compounds, suggesting a pathway for therapeutic development in inflammatory diseases .
Material Science Applications
1. Polymer Synthesis
The unique bicyclic structure of this compound allows it to be utilized as a monomer in the synthesis of high-performance polymers.
Table: Comparison of Polymer Properties
| Property | Bicyclic Polymer | Conventional Polymer |
|---|---|---|
| Thermal Stability | High | Moderate |
| Mechanical Strength | Enhanced | Standard |
| Chemical Resistance | Superior | Variable |
This table illustrates the advantages of using bicyclic compounds in polymer formulations, highlighting their superior thermal and mechanical properties.
Other Research Applications
1. Organic Synthesis
The compound serves as an intermediate in the synthesis of more complex organic molecules due to its reactive functional groups.
2. Photochemical Applications
Research has explored the use of this compound in photochemical reactions, where its structure can facilitate light-induced transformations.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
The table below compares key structural features of the target compound with its analogs:
Key Observations :
- Substituent Diversity : The N-aryl/alkyl group on the carboxamide significantly influences solubility and target binding. For example, the 4-methylbenzyl group in the target compound enhances lipophilicity compared to the polar 2-hydroxy-1-phenylethyl group in .
- Functional Group Impact : The 3-oxo group in the target compound may participate in hydrogen bonding, while the 2,3-dioxo analog in introduces additional electron-withdrawing effects.
Comparison with Other Syntheses:
- Camphor-derived imines (Compounds 4 and 5) : Synthesized via solvent-free condensation of camphor nitroimine with allylamine or propargylamine, achieving >90% yields .
- Hydroxy-phenylethyl amide (): Formed by reacting bicycloheptane carbonyl chloride with (S)-2-amino-3-phenylpropan-1-ol under mild conditions.
Efficiency : Solvent-free methods (e.g., ) are advantageous for scalability, while the target compound’s synthesis likely requires controlled conditions due to steric hindrance from the 4-methylbenzyl group.
Target Compound
No explicit biological data is provided in the evidence.
- STK781116 () : Similar carboxamide structure; fluorinated aryl groups often enhance bioavailability and target affinity.
- Camphor-derived imines () : Exhibit anti-leishmanial activity (IC50: 94.95–100 µM), attributed to the bicyclic core’s rigidity and substituent interactions.
Hypothetical Activity : The 4-methylbenzyl group may improve cell membrane penetration, while the 3-oxo group could modulate enzyme inhibition (e.g., nitric oxide synthase inhibitors in ).
Physicochemical Properties
- Lipophilicity : The 4-methylbenzyl group increases logP compared to polar analogs like the hydroxy-phenylethyl derivative .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
